L-Ascorbic acid iron(II)

Übersicht

Beschreibung

L-Ascorbic acid iron(II), also known as Ferrous ascorbate, is a six-carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, necessary to maintain connective tissue and bone . Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways . It is used as an effective oral iron supplement to treat iron deficiency anemia in children .

Synthesis Analysis

For the synthesis of iron (II) ascorbatolizinate, lysine monohydrochloride, ascorbic acid, iron sulfate, and barium hydroxide were used .Molecular Structure Analysis

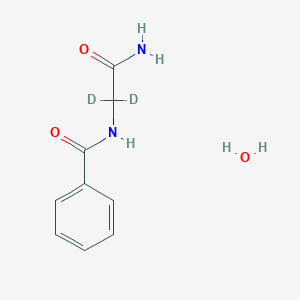

The molecular formula of L-Ascorbic acid iron(II) is C18H24FeO18 . The InChIKey is LPGAJOOOFBMPGJ-JHVPUWFLSA-N . The Canonical SMILES is C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Fe] .Chemical Reactions Analysis

Ascorbic acid exhibits predominantly pro-oxidant activity by reducing Fe 3+ to Fe 2+, followed by the formation of dehydroascorbic acid . As a result, ascorbic acid accelerates the redox cycle Fe 3+ ↔ Fe 2+ in the Fenton reaction, which leads to a significant increase in the yield of toxic hydroxyl radicals .Wissenschaftliche Forschungsanwendungen

Medicine and Pharmacology

- Summary of the application : L-Ascorbic acid (vitamin C) and iron are essential nutrients for human growth and development, and their deficiency can result in serious diseases . Their interaction is of nutritional, physiological, pharmacological, and toxicological interest, with major implications in health and disease .

- Methods of application : Millions of people are using pharmaceutical and nutraceutical preparations of these two nutrients, including ferrous ascorbate for the treatment of iron deficiency anaemia and ascorbate combination with deferoxamine for increasing iron excretion in iron overload .

- Results or outcomes : The main function and use of vitamin C is its antioxidant activity against reactive oxygen species, which are implicated in many diseases of free radical pathology, including biomolecular-, cellular- and tissue damage-related diseases, as well as cancer and ageing .

Biochemistry

- Summary of the application : Ascorbate is a major antioxidant acting as a very effective scavenger of primary reactive oxygen species . Reduction of Fe (III) by ascorbate is important for cellular uptake of iron via DMT1 .

- Methods of application : Cell culture models are extensively used in toxicology and pharmacology for mechanistic studies of nutrients, drugs, and other xenobiotics .

- Results or outcomes : The nature of the pro-oxidant activity of ascorbic acid is related to its ability to reduce ferric iron via chelate complex formation, which is followed by the formation of ferrous iron and ascorbic radical .

Chemistry

- Summary of the application : The synthesis and study of the stability of a triple chelate iron-containing complex, iron (II) ascorbatolizinate, was carried out .

- Methods of application : For the synthesis of iron (II) ascorbatolizinate, lysine monohydrochloride, ascorbic acid, iron sulfate, and barium hydroxide were used .

- Results or outcomes : The results of this study are not specified in the source .

Aging Research

- Specific scientific field : Aging Research

- Summary of the application : L-Ascorbic acid, commonly known as vitamin C, has been used not only for disease prevention and in complementary and alternative medicine, but also for anti-aging purposes .

- Methods of application : The physiological functions of vitamin C and its relationship with various pathological conditions are reviewed, including previous findings, and the prospects of its application in healthy longevity are discussed .

- Results or outcomes : Vitamin C levels are associated with lifespan in several animal models. Furthermore, clinical studies have shown that the blood vitamin C levels are lower in middle-aged and older adults than in younger adults .

Iron Deficiency Anemia Treatment

- Specific scientific field : Medicine

- Summary of the application : Ferrous ascorbate has high potential to absorb iron in vivo compared to ferrous sulfate. It is used as an effective oral iron supplement to treat iron deficiency anemia .

- Methods of application : Ferrous ascorbate is administered orally as a supplement .

- Results or outcomes : The results of this application are not specified in the source .

Iron Metabolism

- Specific scientific field : Biochemistry

- Summary of the application : Ascorbic acid is widely used in medical practice especially for increasing iron absorption and as an adjuvant therapeutic in iron chelation therapy .

- Methods of application : The mode of action and implications in iron metabolism and toxicity are studied .

- Results or outcomes : The results of this application are not specified in the source .

Anti-Aging Research

- Specific scientific field : Aging Research

- Summary of the application : L-Ascorbic acid, commonly known as vitamin C, has been used not only for disease prevention and in complementary and alternative medicine, but also for anti-aging purposes .

- Methods of application : The physiological functions of vitamin C and its relationship with various pathological conditions are reviewed, including previous findings, and the prospects of its application in healthy longevity are discussed .

- Results or outcomes : Vitamin C levels are associated with lifespan in several animal models. Furthermore, clinical studies have shown that the blood vitamin C levels are lower in middle-aged and older adults than in younger adults .

Collagen Synthesis

- Specific scientific field : Biochemistry

- Summary of the application : Ascorbic acid is essential for collagen synthesis .

- Methods of application : The enzymes procollagen-proline dioxygenase and procollagen-lysine dioxygenase, involved in the cross-linking of collagen chains, require ascorbic acid .

- Results or outcomes : The results of this application are not specified in the source .

Anti-Browning Agent

- Specific scientific field : Food Science

- Summary of the application : As an anti-browning agent, ascorbic acid can inhibit the browning of vegetables and fruits caused by oxidation .

- Methods of application : The methods of application are not specified in the source .

- Results or outcomes : The results of this application are not specified in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H8O6.Fe/c3*7-1-2(8)5-3(9)4(10)6(11)12-5;/h3*2,5,7-10H,1H2;/t3*2-,5+;/m111./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGAJOOOFBMPGJ-JHVPUWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O.C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O.C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FeO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Ascorbic acid iron(II) | |

CAS RN |

24808-52-4 | |

| Record name | Iron(2+) di-L-ascorbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)

![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol](/img/structure/B1447068.png)

![8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1447072.png)

![Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate](/img/structure/B1447077.png)

![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)